molecular formula C19H22BNO2 B1436938 8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline CAS No. 1234575-68-8

8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline

Cat. No. B1436938
M. Wt: 307.2 g/mol
InChI Key: UZIGHNLWDHIPOR-JNNRSPCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline is a useful research compound. Its molecular formula is C19H22BNO2 and its molecular weight is 307.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Ligand Properties

  • Phosphonito, N and Phosphito, N Ligands : Research demonstrates the synthesis of Phosphonito, N and Phosphito, N ligands based on quinolines. These compounds exhibit potential for coordination with metals like rhodium, palladium, and platinum, indicating their use in complex formation and potential catalytic applications (Franciò et al., 2002).

Chemical Reactivity and Applications

  • Ambiphilic Molecule Reactivity : Studies on the ambiphilic molecule 8-(dimesitylboryl)quinoline reveal its rapid hydrolysis and coordination to Cu(I), Ag(I), and Pd(II), showcasing its chemical reactivity and potential in forming coordination complexes (Son et al., 2010).

Biological Activity and Pharmaceutical Applications

  • Anticonvulsant Activity : A study on 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives highlights their anticonvulsant activity, indicating potential pharmaceutical applications (Wang et al., 2013).
  • Antibacterial and Antioxidant Activity : Novel 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, suggesting their use in medical and biochemical research (Jayanna et al., 2013).

Material Science and Catalysis

  • Monosodium Glutamate Utilization : Research on the synthesis of 1,8-dioxoacridine and polyhydro-quinoline derivatives using monosodium glutamate (MSG) and testing their antioxidant activity suggests applications in material science and catalysis (Cahyana et al., 2020).

Antimicrobial and Cytotoxic Agents

  • Synthesis of Nitrogenous Heterocyclic Compounds : The synthesis of nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, showing potential activity as antimicrobial and cytotoxic agents, demonstrates the versatility of quinoline derivatives in biological applications (Farhan & Saour, 2017).

properties

IUPAC Name

8-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO2/c1-18(2)13-10-15(18)19(3)16(11-13)22-20(23-19)14-8-4-6-12-7-5-9-21-17(12)14/h4-9,13,15-16H,10-11H2,1-3H3/t13-,15-,16+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIGHNLWDHIPOR-JNNRSPCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4=C5C(=CC=C4)C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)C4=C5C(=CC=C4)C=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Reactant of Route 2
Reactant of Route 2
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Reactant of Route 3
Reactant of Route 3
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8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Reactant of Route 5
Reactant of Route 5
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline
Reactant of Route 6
Reactant of Route 6
8-[(1R,2R,6S,8R)-2,9,9-Trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]quinoline

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